

# An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide

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## Compound of Interest

Compound Name: *N*-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-(6-formylpyridin-2-yl)pivalamide**, a versatile intermediate in organic synthesis. The information is tailored for professionals in research and development who require detailed chemical data and experimental insights.

## Core Compound Data

The fundamental physicochemical properties of **N-(6-formylpyridin-2-yl)pivalamide** are summarized below. These values are crucial for experimental design, characterization, and quality control.

Property	Value	Citation(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	220.27 g/mol	[1]
CAS Number	372948-82-8	[1]

## Synthetic Pathway and Experimental Protocols

The synthesis of **N-(6-formylpyridin-2-yl)pivalamide** is typically achieved through a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The synthetic strategy involves the protection of the amino group, followed by the oxidation of the methyl group.

## Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide

The initial step focuses on the protection of the primary amine on the pyridine ring to prevent unwanted side reactions in the subsequent oxidation step. This is accomplished via a nucleophilic acyl substitution reaction.

Experimental Protocol:

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine in a suitable inert solvent such as dichloromethane or tetrahydrofuran.
- **Base Addition:** Add a base, typically triethylamine or pyridine, to the solution. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.<sup>[1]</sup>
- **Acylation:** Cool the reaction mixture in an ice bath. Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride acts as the acylating agent, introducing the bulky pivaloyl group.<sup>[1]</sup>
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, N-(6-methylpyridin-2-yl)pivalamide, can be purified by column chromatography or recrystallization.

## Step 2: Synthesis of N-(6-formylpyridin-2-yl)pivalamide

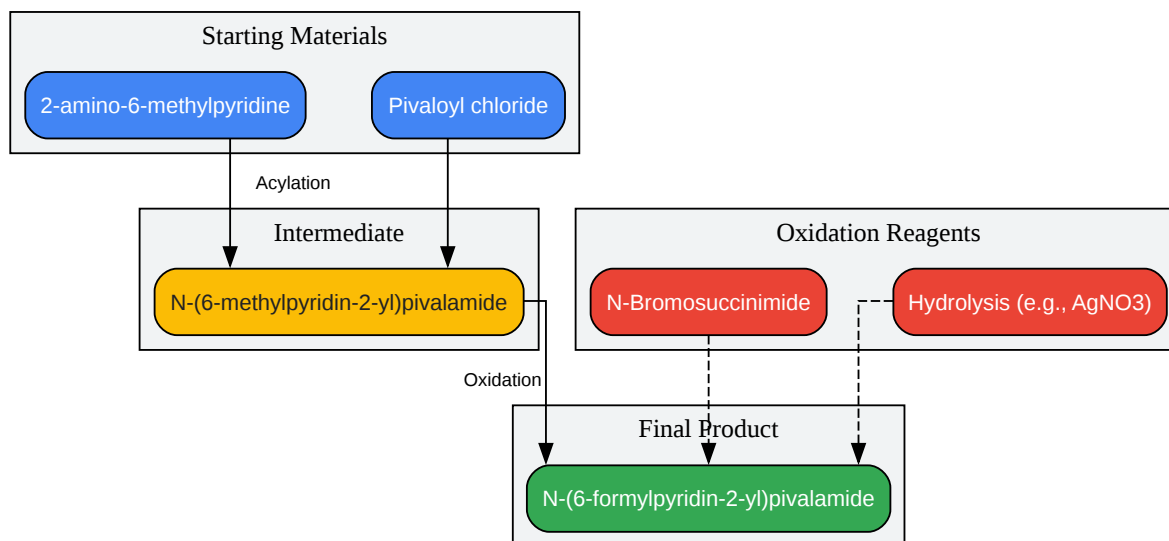
The second and final step involves the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. A common method for this transformation is a two-stage process involving benzylic bromination followed by hydrolysis.<sup>[1]</sup>

#### Experimental Protocol:

- **Benzylic Bromination:** Dissolve the N-(6-methylpyridin-2-yl)pivalamide intermediate in a suitable solvent like carbon tetrachloride. Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.<sup>[1]</sup> The reaction is often initiated using a radical initiator (e.g., AIBN or benzoyl peroxide) and may require heating or UV irradiation.
- **Formation of Dibrominated Intermediate:** The reaction proceeds to form the N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.<sup>[1]</sup>
- **Hydrolysis:** The dibrominated intermediate is then hydrolyzed to the desired aldehyde. This can be achieved by treatment with silver nitrate or under acidic conditions.<sup>[1]</sup>
- **Purification:** Following the hydrolysis, the final product, **N-(6-formylpyridin-2-yl)pivalamide**, is isolated and purified using standard techniques such as column chromatography.

## Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **N-(6-formylpyridin-2-yl)pivalamide** from its precursors.



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Caption: Synthetic pathway of **N-(6-formylpyridin-2-yl)pivalamide**.

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## References

- 1. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 | Benchchem [benchchem.com]
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